4-[(2,3-Dimethylbutan-2-yl)oxy]phenol
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Overview
Description
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a 2,3-dimethylbutan-2-yloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenol with 2,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4-[(2,3-Dimethylbutan-2-yl)oxy]phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties. For instance, the presence of the 2,3-dimethylbutan-2-yloxy group enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, its phenolic group provides antioxidant properties that are not as pronounced in some of the similar compounds .
Properties
CAS No. |
917838-85-8 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(3,4)14-11-7-5-10(13)6-8-11/h5-9,13H,1-4H3 |
InChI Key |
DBQVOVBVYSKKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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